molecular formula C17H16ClNO3 B4236569 4-[2-(2-chlorophenoxy)ethoxy]-3-ethoxybenzonitrile

4-[2-(2-chlorophenoxy)ethoxy]-3-ethoxybenzonitrile

Cat. No. B4236569
M. Wt: 317.8 g/mol
InChI Key: DCGPWLDNGNVKDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(2-chlorophenoxy)ethoxy]-3-ethoxybenzonitrile, also known as BAY 41-2272, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY 41-2272 belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators, which have been shown to have a variety of physiological effects.

Mechanism of Action

4-[2-(2-chlorophenoxy)ethoxy]-3-ethoxybenzonitrile 41-2272 works by activating the sGC enzyme, which in turn increases the production of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a key role in regulating a variety of physiological processes, including smooth muscle relaxation and vasodilation.
Biochemical and Physiological Effects:
4-[2-(2-chlorophenoxy)ethoxy]-3-ethoxybenzonitrile 41-2272 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase cGMP levels in smooth muscle cells, leading to relaxation of the smooth muscle and vasodilation. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[2-(2-chlorophenoxy)ethoxy]-3-ethoxybenzonitrile 41-2272 in lab experiments is its specificity for the sGC enzyme, which allows for targeted modulation of cGMP levels. Additionally, it has been shown to have low toxicity and high bioavailability. However, one limitation is that its effects may vary depending on the tissue type and experimental conditions.

Future Directions

There are several future directions for research on 4-[2-(2-chlorophenoxy)ethoxy]-3-ethoxybenzonitrile 41-2272. One area of interest is its potential as a treatment for pulmonary hypertension and other cardiovascular diseases. Additionally, its anti-inflammatory effects make it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Further research is also needed to elucidate its effects on other physiological processes and potential applications in other disease states.

Scientific Research Applications

4-[2-(2-chlorophenoxy)ethoxy]-3-ethoxybenzonitrile 41-2272 has been extensively studied for its potential therapeutic applications. It has been shown to have vasodilatory effects, making it a potential treatment for pulmonary hypertension. Additionally, it has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

4-[2-(2-chlorophenoxy)ethoxy]-3-ethoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c1-2-20-17-11-13(12-19)7-8-16(17)22-10-9-21-15-6-4-3-5-14(15)18/h3-8,11H,2,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGPWLDNGNVKDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C#N)OCCOC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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